2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

説明

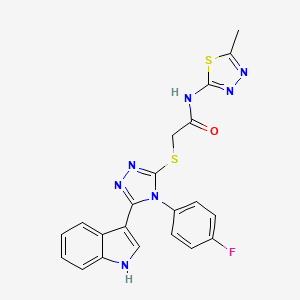

This compound features a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4 and an indole-3-yl moiety at position 5. A thioether linkage connects the triazole to an acetamide group, which is further substituted with a 5-methyl-1,3,4-thiadiazole ring.

特性

IUPAC Name |

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN7OS2/c1-12-25-27-20(32-12)24-18(30)11-31-21-28-26-19(29(21)14-8-6-13(22)7-9-14)16-10-23-17-5-3-2-4-15(16)17/h2-10,23H,11H2,1H3,(H,24,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKNIFBWOHTYLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN7OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that integrates multiple bioactive moieties. The structural components include a triazole ring, an indole group, and thiadiazole derivatives, which contribute to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure:

- IUPAC Name : this compound

- Molecular Formula : C22H21FN4O2S

- Molecular Weight : 424.49 g/mol

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. Specifically:

- Antibacterial Activity : Studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) for some synthesized triazole compounds was reported to be as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Triazole derivative A | 0.25 | MRSA |

| Triazole derivative B | 0.68 | Vancomycin-resistant Enterococcus |

Anticancer Activity

The compound has been evaluated for its anticancer potential against various cancer cell lines:

- Cell Line Testing : The antiproliferative activity was assessed against breast, colon, and lung cancer cell lines. Notably, a related triazole derivative displayed an IC50 value of 6.2 µM against colon carcinoma HCT-116 cells .

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon) | 6.2 |

| T47D (Breast) | 27.3 |

Anticonvulsant Properties

The compound has also shown promise in anticonvulsant assays. In preclinical models, it demonstrated significant efficacy in reducing convulsive episodes . This suggests potential therapeutic applications in treating epilepsy and other seizure disorders.

The biological activity of the compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole moiety is known to inhibit various enzymes involved in microbial growth and cancer cell proliferation.

- Receptor Modulation : The compound may bind to receptors modulating neurotransmitter release or cellular signaling pathways relevant to anticonvulsant activity.

Case Studies and Research Findings

Several studies highlight the efficacy of similar compounds:

- Study on Triazole Derivatives : A comprehensive review outlined the pharmacological profiles of various triazole derivatives, emphasizing their potential as antimicrobial and anticancer agents .

- Synthesis and Evaluation : Another study synthesized novel triazole-thioether compounds and evaluated their biological activities against a panel of pathogens and cancer cell lines .

科学的研究の応用

The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule with significant potential in various scientific applications, particularly in medicinal chemistry. Its unique structural features suggest a range of biological activities that warrant further investigation. Below is a detailed exploration of its applications, supported by data tables and case studies.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. The triazole and indole moieties are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that derivatives of triazole can effectively target cancer cell lines, leading to reduced viability and increased cell death rates.

Antimicrobial Properties

The presence of the thiadiazol and triazole groups suggests potential antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains and fungi. For instance, a derivative was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, research has highlighted the role of triazole derivatives in inhibiting enzymes like cyclooxygenase (COX), which is crucial in inflammation and pain pathways. This inhibition can lead to anti-inflammatory effects and pain relief .

Study 1: Anticancer Efficacy

A recent study investigated the anticancer effects of a similar triazole compound on human breast cancer cells. The results indicated that treatment with the compound led to a significant decrease in cell proliferation and increased apoptosis markers compared to untreated controls. The mechanism was linked to the activation of caspase pathways .

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, a related compound was evaluated against various pathogens including E. coli and Pseudomonas aeruginosa. The compound demonstrated potent activity with MIC values lower than conventional antibiotics, suggesting its potential as a new antimicrobial agent .

類似化合物との比較

Core Heterocyclic Modifications

Substituent Effects

Acetamide Modifications

- 5-Methyl-1,3,4-Thiadiazole vs. Sodium Ethanoate (): The thiadiazole-methyl group in the target compound may enhance kinase inhibition, whereas sodium salts (e.g., ) prioritize solubility over membrane penetration .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。